

# A Comparative Spectroscopic Analysis of Allyl Alcohol and Its Isomers: Propanal and Acetone

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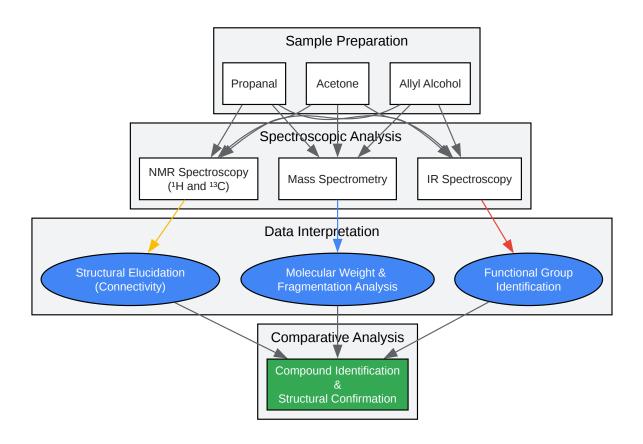
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **allyl alcohol** and its common isomers, propanal and acetone. All three compounds share the molecular formula C₃H<sub>6</sub>O but possess distinct functional groups, leading to unique spectral fingerprints.[1] Understanding these differences is crucial for identification, quantification, and quality control in various research and development applications. The following sections present key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

## **Logical Workflow for Spectroscopic Comparison**

The process of comparing these isomers involves a systematic workflow where samples are subjected to multiple spectroscopic techniques. The data from each method provides complementary information, allowing for a comprehensive and unambiguous identification of each compound.





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Caption: Workflow for the comparative spectroscopic analysis of isomers.

#### **Data Presentation**

The following tables summarize the key quantitative data obtained from IR, NMR, and Mass Spectrometry for **allyl alcohol**, propanal, and acetone.

## Table 1: Key Infrared (IR) Absorption Bands



Functional Group	Vibration Mode	Allyl Alcohol (cm <sup>-1</sup> )	Propanal (cm⁻¹)	Acetone (cm <sup>-1</sup> )
O-H (alcohol)	Stretch, broad	3200-3600	-	-
C-H (sp³)	Stretch	2850-3000	2845-2975[2]	2950-3000
C-H (sp²)	Stretch	3010-3100	-	-
C-H (aldehyde)	Stretch	-	2650-2880[2]	-
C=O (carbonyl)	Stretch, strong	-	~1720-1740[2]	~1715[3]
C=C (alkene)	Stretch	~1645	-	-
C-O (alcohol)	Stretch	1000-1260	-	-
C-C-C (ketone)	Asymmetric Stretch	-	-	~1225-1240[4]

Table 2: <sup>1</sup>H NMR Spectroscopic Data (Typical values in

CDC<sub>3</sub>)

Compound	Proton Environment	Chemical Shift (δ, ppm)	Splitting Pattern	Integration
Allyl Alcohol	H-O-	Variable (~1.9)	Singlet (broad)	1H
-CH <sub>2</sub> -OH	~4.1	Doublet	2H	
-CH=CH2	~5.9	Multiplet	1H	
-CH=CH2	~5.2 (trans), ~5.1 (cis)	Multiplet	2H	
Propanal	-CHO	~9.8	Triplet	1H[5]
-CH2-CHO	~2.4	Multiplet	2H[5]	
CH3-CH2-	~1.1	Triplet	3H[5]	-
Acetone	СНз-	~2.1	Singlet	6H[6]



Table 3: <sup>13</sup>C NMR Spectroscopic Data (Typical values in

CDC<sub>3</sub>

CDCI3)			
Compound Carbon Environment		Chemical Shift (δ, ppm)	
Allyl Alcohol	CH₂=CH-	~134.5	
CH2=CH-	~118.0		
-CH <sub>2</sub> OH	~62.5	_	
Propanal	-CHO	~203.2[7]	
-CH <sub>2</sub> -CHO	~37.3[7]		
CH <sub>3</sub> -CH <sub>2</sub> -	~6.0[7]	_	
Acetone	-C=O	~206.7	
CH₃-	~30.8		

Table 4: Mass Spectrometry (MS) Data (Electron

**lonization**)

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Compound	Molecular Ion (M+) (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
Allyl Alcohol	58[8]	57[9]	31, 29, 27[9][10]
Propanal	58[11]	29[11]	57, 28, 27[11][12]
Acetone	58[13]	43[13][14]	59 (M+1), 15[13]

# **Experimental Protocols**

The data presented in this guide are typically obtained using standard spectroscopic instrumentation and protocols.

## Infrared (IR) Spectroscopy

• Objective: To identify functional groups based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).



- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation:
  - Liquid Samples: A thin film of the neat liquid (allyl alcohol, propanal, or acetone) is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
  - A background spectrum of the clean, empty salt plates is recorded.
  - The sample is placed in the spectrometer's beam path.
  - The spectrum is typically recorded from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.[4]
  - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>). The background is automatically subtracted by the instrument software.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Objective: To determine the carbon-hydrogen framework of a molecule. <sup>1</sup>H NMR provides information about the number of different types of protons, their electronic environments, and their neighboring protons. <sup>13</sup>C NMR provides information on the number and type of carbon atoms.
- Instrumentation: High-field NMR Spectrometer (e.g., 300-600 MHz).
- Sample Preparation:
  - Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). The deuterated solvent is used to avoid overwhelming signals from the solvent's own protons.[5]
  - A small amount of a reference standard, typically Tetramethylsilane (TMS), is added. TMS
    is assigned a chemical shift of 0.0 ppm and is used to calibrate the spectrum.[5][7]
  - The solution is transferred to a standard 5 mm NMR tube.



- · Data Acquisition:
  - The NMR tube is placed in the spectrometer's probe.
  - The magnetic field is "shimmed" to achieve maximum homogeneity.
  - A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
  - A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum.

### **Mass Spectrometry (MS)**

- Objective: To measure the molecular weight of the compound and to deduce its structure from the fragmentation pattern of the molecular ion.
- Instrumentation: Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: The sample is typically diluted in a volatile solvent. For GC-MS, a small volume (e.g., 1 μL) of the dilute solution is injected into the GC.
- Data Acquisition (Electron Ionization EI):
  - The sample is vaporized and introduced into the ion source of the mass spectrometer.
  - In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M+).
     [14]
  - The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.
  - These ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).



A detector records the abundance of each ion, generating a mass spectrum which is a plot
of relative intensity versus m/z. The most abundant ion is assigned a relative intensity of
100% and is known as the base peak.[11]

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